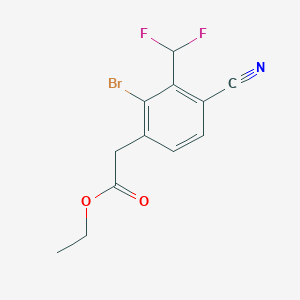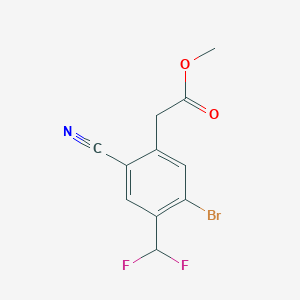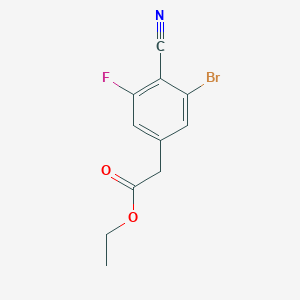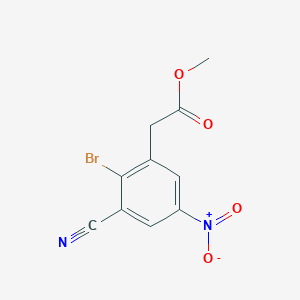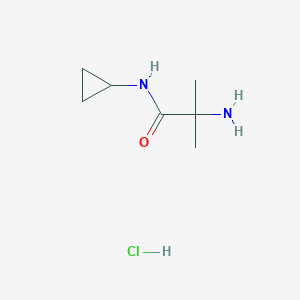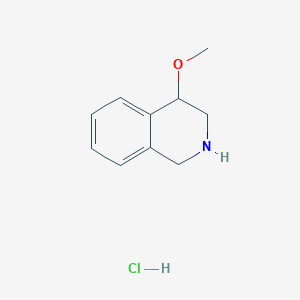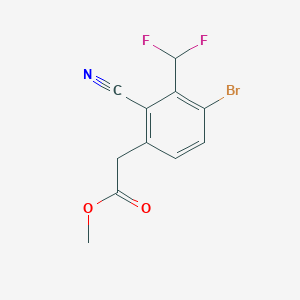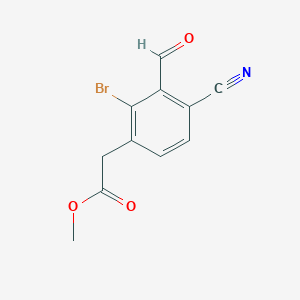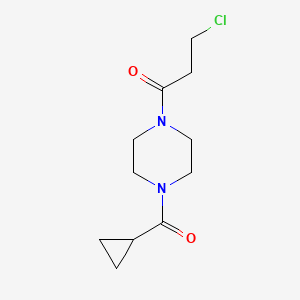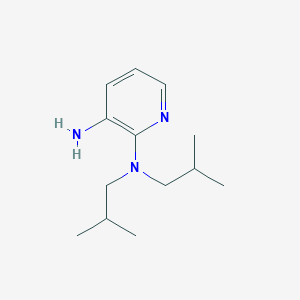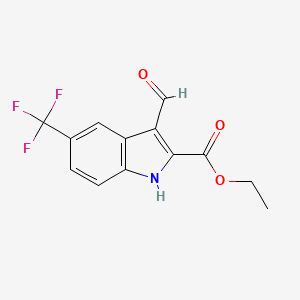
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate” is likely an organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring substituted at the 3-position with a formyl group and at the 5-position with a trifluoromethyl group. An ethyl ester would be attached to the 2-position carboxylic acid of the indole .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the electrophilic sites at the carbonyl of the formyl group and the carboxylic ester. Nucleophilic aromatic substitution could occur at the 5-position due to the electron-withdrawing effect of the trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the formyl and carboxylate groups could participate in hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate serves as a valuable intermediate in synthetic chemistry. A study by Pete et al. (2003) demonstrates its use in synthesizing ethyl 5-formyl-1H-indole-2-carboxylates, highlighting its role in transforming sulfomethyl groups to formyl functions (Pete, Parlagh, & Tőke, 2003).
- Its derivative, ethyl indole-2-carboxylate, was used by Murakami et al. (1985) for C-3 acylation, leading to ethyl 3-acylindole-2-carboxylates, showcasing the compound's utility in acylation reactions (Murakami et al., 1985).
- Another application involves the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate derivatives, as outlined in research by Pete et al. (2006), further emphasizing its role as a synthetic intermediate (Pete, Szöllösy, & Szokol, 2006).
Applications in Organic Synthesis
- Usachev et al. (2012) utilized a derivative of ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate for synthesizing trifluoromethylated 3-(pyrazolyl)indoles, demonstrating its versatility in organic synthesis (Usachev, Obydennov, & Sosnovskikh, 2012).
- The compound is also a precursor in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, as evidenced by the work of Boy and Guernon (2005), where they employed a Michael-like addition strategy (Boy & Guernon, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-9(6-18)8-5-7(13(14,15)16)3-4-10(8)17-11/h3-6,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYTMRSZIWYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



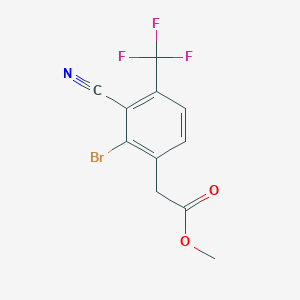
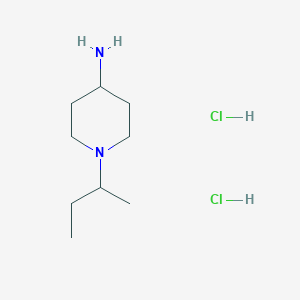
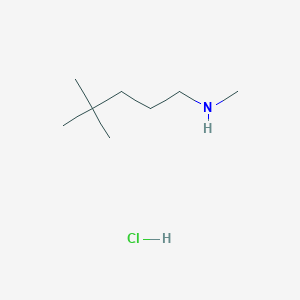
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)
